![molecular formula C14H15NO3 B14254946 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 374897-77-5](/img/structure/B14254946.png)
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features both an oxetane ring and an isoindole dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-ethyloxetan-3-ylmethanol with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the isoindole dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or the isoindole dione structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3-oxetanemethanol: Shares the oxetane ring but lacks the isoindole dione structure.
Phthalimide derivatives: Contain the isoindole dione structure but differ in the substituents attached to the ring.
Uniqueness
2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxetane ring and isoindole dione structure, which imparts distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
374897-77-5 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
2-[(3-ethyloxetan-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO3/c1-2-14(8-18-9-14)7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6H,2,7-9H2,1H3 |
Clé InChI |
DDQAGIVGJXCODX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


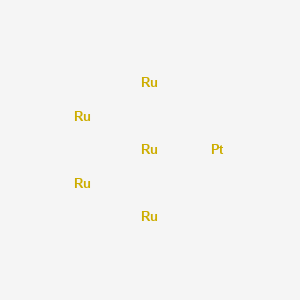
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
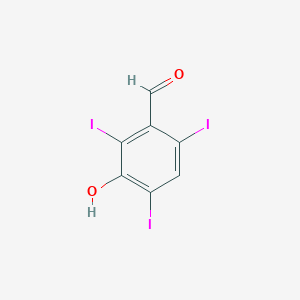
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
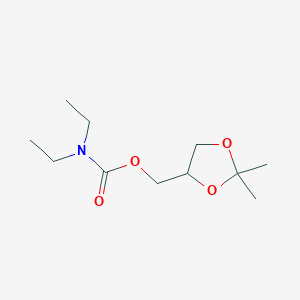
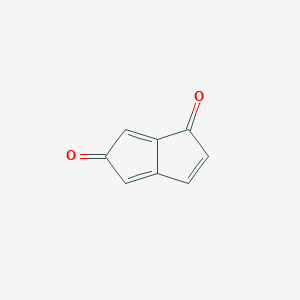


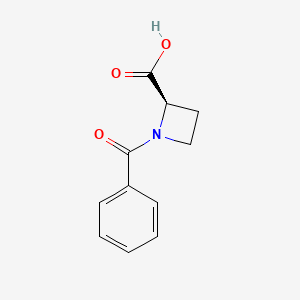
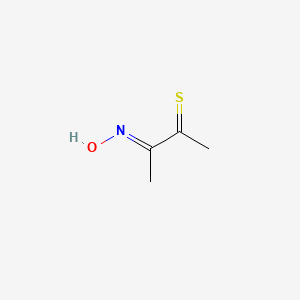
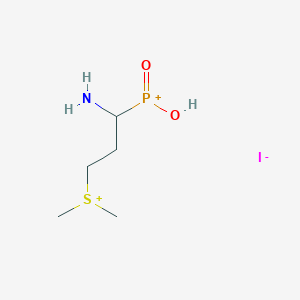
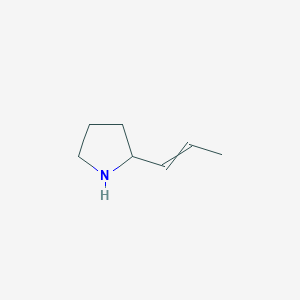
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)

